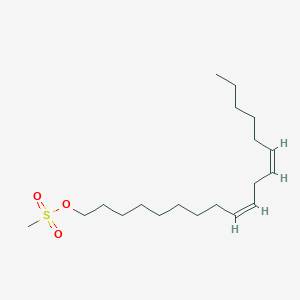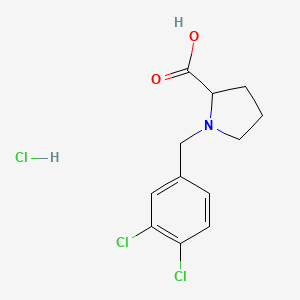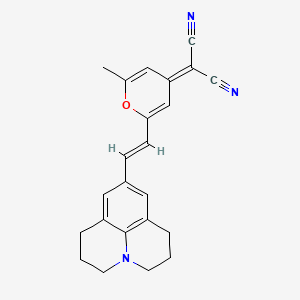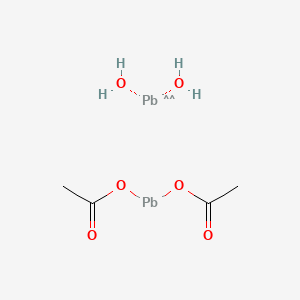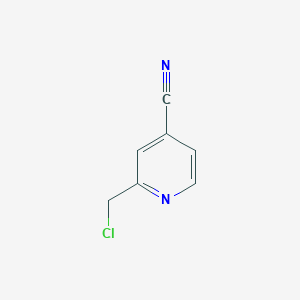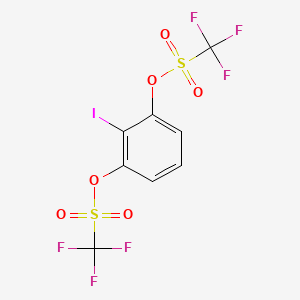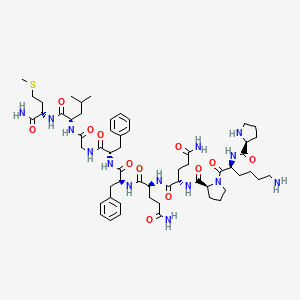
物质P(2-11)
描述
Substance P(2-11) is a neuropeptide composed of 11 amino acids . It is a fragment of the larger Substance P peptide. Substance P is involved in neurotransmission , particularly related to pain perception and inflammation . The 2-11 segment represents the second to eleventh amino acids in the Substance P sequence.
Synthesis Analysis
The synthesis of Substance P(2-11) involves enzymatic cleavage of the full Substance P peptide. This specific fragment is generated by removing the N-terminal portion of Substance P.
Molecular Structure Analysis
The molecular structure of Substance P(2-11) consists of 11 amino acids arranged in a specific sequence. Its chemical formula is C57H86N14O12S . The peptide backbone forms a linear chain, and the specific arrangement of amino acids determines its biological activity.
Chemical Reactions Analysis
Substance P(2-11) does not participate in standalone chemical reactions. Instead, it interacts with receptors on cell surfaces, triggering intracellular signaling pathways. These interactions modulate cellular responses related to pain, inflammation, and other physiological processes.
Physical And Chemical Properties Analysis
- Solubility : Substance P(2-11) is soluble in water due to its polar nature.
- Stability : It is relatively stable under physiological conditions.
- Peptide Length : As an 11-amino acid peptide , it is relatively small.
科学研究应用
神经学作用物质P是一种存在于感觉神经元中的11-氨基酸神经肽,在周围神经系统中起着至关重要的作用。它作为一种肽神经递质,并显著调节炎症和免疫反应。特征化的动力学和生物化学特性的特定高亲和力物质P受体介导了这些作用。对物质P的细胞反应包括磷脂酰肌醇转换、花生四烯酸代谢、免疫球蛋白合成以及酶的产生和分泌。其对炎症的调节与类风湿关节炎等疾病有关(McGillis, Mitsuhashi & Payan, 1990)。
免疫学影响物质P对绵羊外周淋巴结中的淋巴细胞运输和淋巴流动显示出显着影响。它影响传出淋巴流动和爆发和小型循环淋巴细胞的输出,表明物质P受体参与了这些过程。该肽在疼痛冲动传递中的作用及其对淋巴细胞运输的局部影响突出了其多样的生物学重要性(Moore, Lami & Spruck, 1989)。
神经递质功能物质P已被确认为中枢神经系统中的一种潜在神经递质。它在各种脑区和外周组织中以高浓度存在。研究表明,物质P受体介导了肽在这些区域的主要作用。受体在膀胱、颌下腺、纹状体和脊髓中的分布与已知的物质P结合位点一致,强调了其神经递质作用(Hershey & Krause, 1990)。
生理作用物质P的生理作用已在三叉神经根神经节的神经元中观察到。物质P的应用会引起可逆的去极化,影响膜电导。这种涉及电导激活和失活的复杂离子机制突出了物质P在神经元反应和神经传递中的重要作用(Spigelman & Puil, 1990)。
生物化学和分子见解在分子水平上,物质P的受体是G蛋白偶联受体超家族的一部分。受体在各种组织中的表达及其通过Scatchard分析和肽置换确定的配体结合特性,提供了物质P影响的生化途径的见解。这种理解有助于阐明其在不同生物过程中调节作用(Hershey & Krause, 1990)。
心理和应激反应物质P的作用已超越其最初被认为的疼痛传递者。现在已将其理解为伤害感受的调节剂,它传达了有害刺激的强度。这种理解得到了遗传研究和拮抗剂开发的支持,重新定义了其在涉及心理应激的通路中的核心作用(DeVane, 2001)。
安全和危害
- Toxicity : Substance P(2-11) is not inherently toxic.
- Clinical Use : It has potential therapeutic applications in pain management and neuroinflammatory disorders.
- Allergenicity : No significant allergenic properties have been reported.
未来方向
Research on Substance P(2-11) continues to explore:
- Targeted Therapies : Developing drugs that selectively modulate NK1 receptors.
- Functional Significance : Understanding its role in health and disease.
- Delivery Systems : Exploring novel delivery methods for clinical applications.
属性
IUPAC Name |
(2S)-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]pentanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H86N14O12S/c1-34(2)30-42(54(80)65-37(49(61)75)25-29-84-3)64-48(74)33-63-50(76)43(31-35-14-6-4-7-15-35)69-55(81)44(32-36-16-8-5-9-17-36)70-53(79)39(21-23-46(59)72)66-52(78)40(22-24-47(60)73)67-56(82)45-20-13-28-71(45)57(83)41(18-10-11-26-58)68-51(77)38-19-12-27-62-38/h4-9,14-17,34,37-45,62H,10-13,18-33,58H2,1-3H3,(H2,59,72)(H2,60,73)(H2,61,75)(H,63,76)(H,64,74)(H,65,80)(H,66,78)(H,67,82)(H,68,77)(H,69,81)(H,70,79)/t37-,38-,39-,40-,41-,42-,43-,44-,45-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUMOPZYRIFNRE-NVAZTIMOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H86N14O12S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1191.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



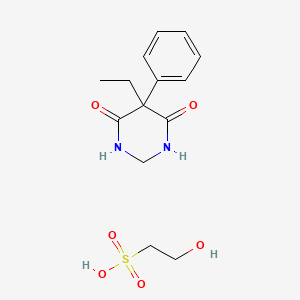
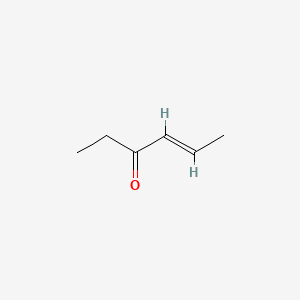
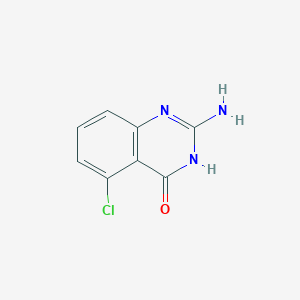
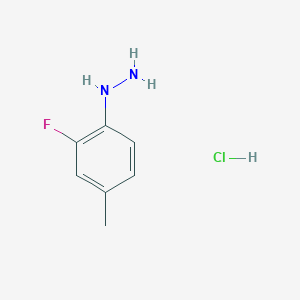
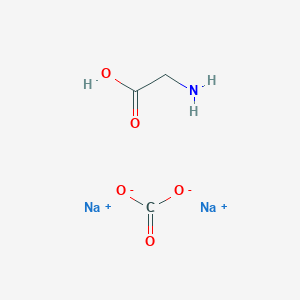
![(2S)-4-Amino-N-[(2S,4S,5S)-2-[(1S,4S,6R)-4,6-diamino-3-[(2R,5S)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]-2-hydroxybutanamide](/img/structure/B3029054.png)
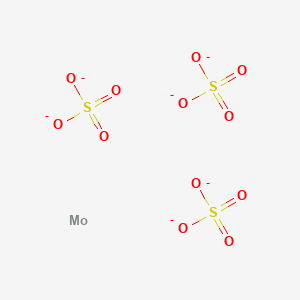
![9,9-Bis[4-(N,N'-bis-naphthalen-2-yl-N,N'-bis-phenyl-amino)-phenyl]-9H-fluorene](/img/structure/B3029058.png)
